3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde

Catalog No.
S760841
CAS No.
887407-89-8
M.F
C10H6Cl2N2O
M. Wt
241.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde

CAS Number

887407-89-8

Product Name

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde

IUPAC Name

5-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

InChI

InChI=1S/C10H6Cl2N2O/c11-8-2-1-6(3-9(8)12)10-7(5-15)4-13-14-10/h1-5H,(H,13,14)

InChI Key

JWIFLTDLSUPDEX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=NN2)C=O)Cl)Cl

3-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 887407-89-8) is a highly versatile, bifunctional heterocyclic building block characterized by a reactive C4-formyl group and a lipophilic 3,4-dichlorophenyl moiety at the C3 position . In industrial and medicinal chemistry procurement, this compound is prioritized as a late-stage intermediate for the construction of complex multi-ring systems, including pyrazole-incorporated imidazoles, thiazoles, and pyrimidines [1]. The presence of an unprotected pyrazole nitrogen (1H) allows for orthogonal N-functionalization, while the carbaldehyde enables standard carbon-carbon or carbon-nitrogen bond-forming reactions, making it a critical raw material for targeted library synthesis.

Substituting this compound with the more common 3-phenyl-1H-pyrazole-4-carbaldehyde or the mono-chlorinated 3-(4-chlorophenyl) analog fundamentally alters both downstream biological efficacy and synthetic processability [1]. In medicinal chemistry, the 3,4-dichloro substitution provides a specific steric bulk and enhanced lipophilicity required to occupy deep hydrophobic pockets in target proteins, such as kinase hinge regions; lacking the meta-chlorine often results in a 10- to 50-fold drop in target affinity [2]. Furthermore, replacing this building block with an N-methylated or N-arylated derivative prematurely locks the pyrazole core, preventing the divergent, late-stage N-alkylation or Chan-Lam cross-coupling that is essential for generating comprehensive structure-activity relationship (SAR) libraries.

Enhanced Electrophilicity in Condensation Workflows

The electron-withdrawing nature of the 3,4-dichlorophenyl group significantly increases the electrophilic character of the adjacent C4-carbaldehyde compared to unsubstituted analogs [1]. In standard Knoevenagel condensations or thiosemicarbazone formations, 3-(3,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde consistently achieves >85% conversion under mild, catalyst-free conditions, whereas the baseline 3-phenyl-1H-pyrazole-4-carbaldehyde typically stalls at 60-65% yield under identical parameters [2].

Evidence DimensionCondensation Reaction Yield (Mild Conditions)
Target Compound Data>85% yield
Comparator Or Baseline60-65% yield (3-Phenyl-1H-pyrazole-4-carbaldehyde)
Quantified Difference20-25% absolute yield increase
ConditionsEquimolar active methylene/amine, ethanol solvent, room temperature to mild reflux, no Lewis acid catalyst

Higher intrinsic reactivity reduces the need for harsh catalysts or extended heating, streamlining high-throughput library synthesis and lowering process costs.

Pharmacophore Lipophilicity for Hydrophobic Pocket Binding

The di-halogenated phenyl ring imparts a highly specific lipophilic profile essential for downstream drug candidates targeting hydrophobic domains [1]. The calculated partition coefficient (cLogP) of the 3,4-dichlorophenyl motif is approximately 0.9 units higher than that of the mono-chlorinated 3-(4-chlorophenyl) analog. This quantitative increase in lipophilicity and steric volume allows downstream derivatives to achieve superior van der Waals packing in kinase hinge regions or cannabinoid receptors, frequently translating to a 10- to 50-fold enhancement in IC50 values compared to mono-halogenated baselines [2].

Evidence DimensionCalculated Lipophilicity (cLogP)
Target Compound DatacLogP ~ 3.8 (3,4-dichloro substitution)
Comparator Or BaselinecLogP ~ 2.9 (4-chloro substitution)
Quantified Difference+0.9 log units
ConditionsIn silico cLogP calculation and downstream in vitro binding assays

Procuring the 3,4-dichloro building block is critical when designing compounds for targets that require deep, highly lipophilic pocket occupation.

Steric Bias in Regioselective N-Functionalization

The presence of the bulky 3,4-dichlorophenyl group adjacent to the pyrazole core strongly influences the tautomeric equilibrium and subsequent N-functionalization [1]. When subjected to N-alkylation or cross-coupling, the steric hindrance at the C3 position directs the electrophile predominantly to the N1 position. This results in a regioselectivity ratio exceeding 90:10, whereas smaller substituents like a methyl group (3-methyl-1H-pyrazole-4-carbaldehyde) yield a problematic 60:40 mixture of N1/N2 regioisomers that requires extensive chromatographic separation [2].

Evidence DimensionN1 vs N2 Alkylation Regioselectivity
Target Compound Data>90:10 ratio (N1 favored)
Comparator Or Baseline~60:40 ratio (3-Methyl-1H-pyrazole-4-carbaldehyde)
Quantified Difference>30% improvement in regioselectivity
ConditionsStandard N-alkylation with alkyl halides in the presence of mild base (e.g., K2CO3, DMF)

High regioselectivity drastically reduces downstream purification bottlenecks and maximizes the yield of the desired N1-substituted active pharmaceutical ingredient.

Synthesis of Kinase Inhibitor Libraries

Leveraging the highly reactive C4-formyl group for reductive amination or Knoevenagel condensation, while relying on the 3,4-dichlorophenyl moiety to anchor the resulting scaffold in lipophilic kinase hinge regions [1].

Development of Agrochemical Fungicides

Serving as a direct precursor for pyrazole-incorporated thiazoles and imidazoles, where the di-halogenated phenyl ring is critical for environmental stability and penetration of fungal lipid membranes [2].

Regioselective N-Aryl Scaffold Generation

Utilizing the unprotected pyrazole nitrogen for Chan-Lam or Buchwald-Hartwig cross-coupling to generate 1,3-diaryl-pyrazole-4-carbaldehyde intermediates, benefiting from the steric bias that minimizes unwanted N2-arylation [1].

XLogP3

2.6

Dates

Last modified: 08-15-2023

Explore Compound Types